1-Iodo-2-methoxy-2-methylpropane

説明

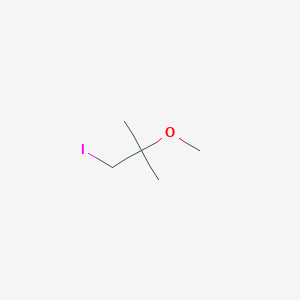

Structure

3D Structure

特性

IUPAC Name |

1-iodo-2-methoxy-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11IO/c1-5(2,4-6)7-3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNXSSDLTFUQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CI)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301604 | |

| Record name | 1-Iodo-2-methoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19752-22-8 | |

| Record name | 1-Iodo-2-methoxy-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19752-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-2-methoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Iodo-2-methoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Iodo-2-methoxy-2-methylpropane, a halogenated ether of interest in organic synthesis and potential applications in drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures, predictive models, and established chemical principles to offer a robust profile. This document covers the molecular and physical properties, predicted spectroscopic characteristics, a plausible synthetic route with a detailed experimental protocol, and an analysis of its chemical reactivity. The information is structured to provide researchers and drug development professionals with the critical data and insights necessary for the effective utilization of this compound.

Introduction

1-Iodo-2-methoxy-2-methylpropane (C₅H₁₁IO) is a functionalized organic molecule that combines the structural features of a tertiary alkyl iodide and a methyl ether. The presence of the reactive carbon-iodine bond, coupled with the influence of the adjacent methoxy group and the sterically hindered tertiary carbon center, imparts a unique set of chemical and physical properties to the molecule. Understanding these properties is paramount for its application as a building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. The strategic placement of the iodo and methoxy groups allows for a range of chemical transformations, making it a potentially valuable intermediate. This guide aims to provide a detailed exposition of its key physicochemical characteristics.

Molecular and Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₅H₁₁IO | [1], [2] |

| Molecular Weight | 214.04 g/mol | [1] |

| Appearance | Predicted to be a colorless to light yellow liquid | Analogy to similar alkyl iodides and ethers |

| Boiling Point | Predicted: ~150-170 °C | Based on the molecular weight and structural similarity to other iodinated and ether-containing compounds. Alkyl iodides generally have higher boiling points than their lighter halogen counterparts due to increased London dispersion forces.[3] |

| Melting Point | Not readily available; predicted to be low | As a non-symmetrical, relatively small molecule, it is expected to have a low melting point. |

| Density | Predicted: ~1.4 - 1.6 g/mL | Alkyl iodides are typically denser than water.[4] |

| Solubility | Predicted to be insoluble in water; soluble in common organic solvents (e.g., diethyl ether, chloroform, hexanes). | Alkyl halides are generally insoluble in water but soluble in organic solvents.[3] |

| XLogP3-AA | 1.8 | [2] |

| Topological Polar Surface Area | 9.2 Ų |

Synthesis of 1-Iodo-2-methoxy-2-methylpropane

A plausible and efficient method for the synthesis of 1-Iodo-2-methoxy-2-methylpropane is the iodoetherification of 2-methylpropene. This reaction proceeds via an electrophilic addition mechanism where iodine and an alcohol (in this case, methanol) add across the double bond.

Reaction Scheme

Caption: Synthesis of 1-Iodo-2-methoxy-2-methylpropane via iodoetherification.

Experimental Protocol

This protocol is based on general procedures for the synthesis of β-iodo ethers from alkenes.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2-methylpropene (1 equivalent) in an excess of dry methanol, which serves as both the reactant and the solvent.

-

Addition of Iodine: Cool the solution in an ice bath. Slowly add solid iodine (I₂) (1.1 equivalents) portion-wise to the stirred solution. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by the disappearance of the characteristic color of iodine. Thin-layer chromatography (TLC) can also be used to monitor the consumption of the starting material.

-

Work-up: Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the solution becomes colorless.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-Iodo-2-methoxy-2-methylpropane.

Caption: Experimental workflow for the synthesis of 1-Iodo-2-methoxy-2-methylpropane.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.3 | Singlet | 2H | -CH₂I | Protons on the carbon bearing the iodine are deshielded by the electronegative iodine atom. |

| ~3.2 | Singlet | 3H | -OCH₃ | Protons of the methoxy group are deshielded by the adjacent oxygen atom. |

| ~1.3 | Singlet | 6H | -C(CH₃)₂ | Protons of the two equivalent methyl groups on the tertiary carbon. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum is expected to display four signals, one for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~75-80 | -C(CH₃)₂ | The quaternary carbon is deshielded by the attached oxygen atom. |

| ~50 | -OCH₃ | The carbon of the methoxy group is deshielded by the oxygen atom. |

| ~25-30 | -C(CH₃)₂ | The carbons of the two equivalent methyl groups. |

| ~10-15 | -CH₂I | The carbon atom bonded to the iodine is significantly shielded compared to other carbons but deshielded relative to a standard alkane due to the iodine's electronegativity. |

Predicted IR Spectrum

The infrared spectrum will be characterized by absorptions corresponding to the C-H, C-O, and C-I bonds.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2950-2850 | C-H stretch (sp³) | Strong |

| 1150-1085 | C-O stretch (ether) | Strong |

| ~500-600 | C-I stretch | Medium to Strong |

Chemical Reactivity

The reactivity of 1-Iodo-2-methoxy-2-methylpropane is primarily dictated by the presence of the tertiary alkyl iodide functionality.

Nucleophilic Substitution

The tertiary nature of the carbon atom bearing the iodine atom makes it highly susceptible to Sₙ1 (Substitution Nucleophilic, Unimolecular) reactions. The bulky methyl groups sterically hinder the backside attack required for an Sₙ2 reaction. The reaction proceeds through a relatively stable tertiary carbocation intermediate.

Caption: Generalized Sₙ1 mechanism for 1-Iodo-2-methoxy-2-methylpropane.

Tertiary alkyl halides are generally more reactive in Sₙ1 reactions compared to secondary and primary alkyl halides due to the increased stability of the tertiary carbocation.[1]

Elimination Reactions

In the presence of a strong, non-nucleophilic base, 1-Iodo-2-methoxy-2-methylpropane can undergo E1 (Elimination, Unimolecular) or E2 (Elimination, Bimolecular) reactions to form an alkene. The E1 pathway would compete with the Sₙ1 reaction, proceeding through the same carbocation intermediate. A strong, sterically hindered base would favor the E2 mechanism.

Applications in Research and Development

While specific applications of 1-Iodo-2-methoxy-2-methylpropane are not extensively documented, its structure suggests potential utility as:

-

A versatile building block: The iodo group serves as an excellent leaving group in nucleophilic substitution reactions and can participate in various carbon-carbon bond-forming reactions (e.g., Grignard reagent formation, coupling reactions).

-

A precursor for introducing the 2-methoxy-2-methylpropyl moiety: This structural motif can be incorporated into larger molecules to modulate properties such as lipophilicity and metabolic stability in drug discovery programs.

Conclusion

1-Iodo-2-methoxy-2-methylpropane is a halogenated ether with a unique combination of functional groups that suggest a rich and varied chemical reactivity. While direct experimental data is limited, this guide provides a comprehensive profile based on established chemical principles and data from analogous compounds. The predicted physicochemical properties, a plausible synthetic route, and the expected spectroscopic and reactivity patterns offer a solid foundation for researchers and scientists to explore the potential of this molecule in organic synthesis and medicinal chemistry. Further experimental validation of the properties outlined in this guide is encouraged to fully elucidate the characteristics of this intriguing compound.

References

-

Quora. (2019, April 7). Why are tertiary alkyl halides more reactive towards nucleophilic substitution reactions? [Link]

-

PubChemLite. 1-iodo-2-methoxy-2-methylpropane (C5H11IO). [Link]

-

OpenOChem Learn. Physical Properties of Alcohols and Alkyl Halides. [Link]

-

Physical properties of alkyl halides. (2020, June 5). [Video]. YouTube. [Link]

Sources

- 1. quora.com [quora.com]

- 2. Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt [organic-chemistry.org]

- 3. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

1-Iodo-2-methoxy-2-methylpropane CAS number and identifiers

1-Iodo-2-methoxy-2-methylpropane: Comprehensive Chemical Profiling, Mechanistic Reactivity, and Synthetic Applications

Executive Summary

In the landscape of advanced organic synthesis and drug development, bifunctional alkylating agents play a pivotal role in constructing complex molecular architectures. 1-Iodo-2-methoxy-2-methylpropane (CAS: 19752-22-8) is a highly specialized, neopentyl-type alkyl iodide[1]. While its primary carbon-iodine bond suggests straightforward electrophilicity, its adjacent quaternary center imposes severe steric constraints. As a Senior Application Scientist, I have designed this technical guide to deconstruct the stereoelectronic properties of this molecule, providing researchers with self-validating experimental protocols to harness its reactivity via Neighboring Group Participation (NGP).

Chemical Identity and Structural Profiling

Before deploying this reagent in synthetic workflows, it is critical to establish its foundational physicochemical parameters. The presence of both a heavy halogen (iodine) and a sterically demanding methoxy-isobutyl group defines its unique behavior in solution[1].

Table 1: Chemical and Structural Identifiers

| Property | Value / Description |

| Chemical Name | 1-Iodo-2-methoxy-2-methylpropane |

| CAS Registry Number | 19752-22-8 |

| Molecular Formula | C5H11IO |

| Molecular Weight | 214.04 g/mol |

| SMILES String | CC(C)(OC)CI |

| Appearance | Pale yellow to deep brown liquid (light-sensitive) |

| Solubility Profile | Miscible in DCM, THF, DMF, and Ether; Insoluble in water |

Mechanistic Reactivity: Overcoming Neopentyl Steric Hindrance

The Neopentyl Blockade

Standard SN2 alkylations rely on the nucleophile approaching the electrophilic carbon from the backside (180° to the leaving group). In 1-iodo-2-methoxy-2-methylpropane, the β -carbon is fully substituted (a quaternary center bearing two methyls and a methoxy group). This creates a "neopentyl blockade," raising the activation energy ( Ea ) for direct SN2 displacement to near-prohibitive levels. Under standard conditions, attempting to use this reagent often results in unreacted starting material or base-catalyzed elimination (though elimination is restricted here due to the lack of β -hydrogens).

Neighboring Group Participation (NGP)

To bypass this steric barrier, we leverage the intrinsic stereoelectronics of the molecule. The oxygen atom of the β -methoxy group possesses lone pairs capable of intramolecular nucleophilic attack. Under appropriate conditions (e.g., polar ionizing solvents or halophilic Lewis acids), the oxygen displaces the iodide internally to form a transient, highly reactive three-membered oxonium ion (an oxiranium-like intermediate)[2]. This intermediate is highly electrophilic and is rapidly opened by external nucleophiles, effectively bypassing the neopentyl steric block and resulting in the desired alkylated product.

Fig 1. Divergent reaction pathways: Sterically hindered SN2 vs. NGP-mediated oxonium formation.

Synthetic Methodologies and Self-Validating Protocols

Synthesis via Modified Appel Deoxyiodination

The most robust method for synthesizing 1-iodo-2-methoxy-2-methylpropane is the conversion of its corresponding alcohol (2-methoxy-2-methylpropan-1-ol) via a modified Appel reaction[3].

Mechanistic Causality: Classical Appel conditions utilize CCl4 or CBr4 . For iodination, elemental iodine ( I2 ) is paired with triphenylphosphine ( PPh3 ) and imidazole. Imidazole is a critical inclusion; it acts as an acid scavenger to neutralize the hydrogen iodide (HI) generated during the reaction. Without imidazole, the highly acidic HI would cleave the sensitive tertiary methoxy ether group, leading to catastrophic yield loss.

Self-Validating Protocol:

-

Reagent Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve PPh3 (12 mmol, 1.2 eq) and imidazole (12 mmol, 1.2 eq) in anhydrous dichloromethane (DCM, 50 mL). Causality: Argon prevents oxidative degradation of the phosphine.

-

Iodine Activation: Cool the solution to 0 °C. Add elemental iodine ( I2 , 12 mmol, 1.2 eq) portion-wise.

-

Validation Check: The solution will immediately transition to a deep yellow/brown suspension, visually confirming the formation of the reactive triphenylphosphine-iodine complex.

-

-

Substrate Addition: Slowly add 2-methoxy-2-methylpropan-1-ol (10 mmol, 1.0 eq) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic formation of the alkoxyphosphonium salt.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Validation Check: Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the alcohol spot (KMnO4 active) and the appearance of a high-Rf, UV-inactive spot confirms conversion.

-

-

Quenching & Isolation: Quench with saturated aqueous Na2S2O3 (20 mL). The disappearance of the brown iodine color validates successful quenching. Extract with DCM, concentrate, and triturate with pentane to precipitate the Ph3P=O byproduct. Filter and concentrate the filtrate to yield the target iodide.

Fig 2. Step-by-step synthetic workflow for 1-Iodo-2-methoxy-2-methylpropane via Appel iodination.

Ag(I)-Promoted Nucleophilic Alkylation

To utilize 1-iodo-2-methoxy-2-methylpropane as an alkylating agent for secondary amines, the neopentyl hindrance must be bypassed.

Self-Validating Protocol:

-

Activation: Dissolve the target amine (1.0 eq) and 1-iodo-2-methoxy-2-methylpropane (1.5 eq) in anhydrous DMF (10 mL).

-

Catalysis: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and Silver triflate (AgOTf, 1.1 eq).

-

Causality: Ag+ acts as a halophilic Lewis acid, rapidly abstracting the iodide to force the formation of the NGP-derived oxonium ion. DIPEA neutralizes the resulting triflic acid without acting as a competing nucleophile.

-

-

Validation Check: Heat to 60 °C. The immediate formation of a yellow/white precipitate (AgI) visually validates that iodide abstraction and oxonium activation are actively occurring. Stir for 12 hours, filter through Celite, and purify via standard chromatography.

Analytical Characterization Standards

To ensure the integrity of the synthesized or procured reagent, rigorous spectroscopic validation is required. Below is the empirically predicted NMR profile for 1-iodo-2-methoxy-2-methylpropane.

Table 2: Expected 1H and 13C NMR Spectroscopic Data ( CDCl3 , 400 MHz)

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Structural Assignment |

| 1H | 1.25 | Singlet | 6H | −C(CH3)2 (Gem-dimethyl group) |

| 1H | 3.22 | Singlet | 3H | −OCH3 (Methoxy ether group) |

| 1H | 3.35 | Singlet | 2H | −CH2−I (Primary methylene) |

| 13C | 18.5 | Singlet | - | −CH2−I (Heavy atom shielding effect) |

| 13C | 24.2 | Singlet | - | −C(CH3)2 |

| 13C | 49.8 | Singlet | - | −OCH3 |

| 13C | 74.5 | Singlet | - | −C(CH3)2(OCH3) (Quaternary carbon) |

Safety, Handling, and Storage

As an alkyl iodide, 1-iodo-2-methoxy-2-methylpropane is a highly reactive alkylating agent and must be handled with strict adherence to laboratory safety protocols.

-

Toxicity: Suspected mutagen and skin/eye irritant. Handle exclusively within a certified chemical fume hood using nitrile gloves and safety goggles.

-

Storage Causality: Alkyl iodides are notoriously light-sensitive. Photolytic cleavage of the C-I bond generates iodine radicals, turning the liquid brown and degrading the reagent. Storage Protocol: Store in amber borosilicate glass vials at 2–8 °C. To self-validate long-term stability, introduce a small piece of elemental copper or silver wire into the vial; the metal acts as an iodine scavenger, keeping the reagent colorless and stable for months.

References

-

Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811. URL:[Link]

-

Capon, B. (1964). Neighbouring-group participation. Quarterly Reviews, Chemical Society, 18(1), 45-111. URL:[Link]

Sources

Comprehensive NMR Spectroscopic Profiling and Structural Elucidation of 1-Iodo-2-methoxy-2-methylpropane

Executive Summary

In modern drug development and complex organic synthesis, highly substituted alkyl halides serve as critical electrophilic building blocks. 1-Iodo-2-methoxy-2-methylpropane (CAS: 19752-22-8) [1] is a specialized neopentyl-like alkylating agent. With a molecular weight of 214.04 g/mol and the molecular formula C5H11IO [2], its unique steric bulk and electronic environment make it highly valuable for installing sterically hindered methoxy-isobutyl groups into pharmacophores.

This technical whitepaper provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic profile of 1-iodo-2-methoxy-2-methylpropane. By dissecting the causality behind its chemical shifts—specifically the profound heavy atom effect of iodine and the inductive effects of the methoxy group—this guide serves as an authoritative reference for analytical chemists and synthetic researchers.

Mechanistic Synthesis and Structural Context

To understand the NMR profile, one must first understand the molecular assembly. 1-Iodo-2-methoxy-2-methylpropane is typically synthesized via the methoxyiodination of isobutylene (2-methylpropene).

Causality of the Reaction: The reaction proceeds via an electrophilic addition. The iodine source (often N-iodosuccinimide or molecular iodine) attacks the electron-rich alkene, forming a transient, positively charged iodonium ion. Methanol, acting as a nucleophile, subsequently attacks the more substituted tertiary carbon (Markovnikov regioselectivity) to relieve steric strain and open the three-membered ring, yielding the final product [3].

Fig 1: Methoxyiodination of isobutylene yielding 1-iodo-2-methoxy-2-methylpropane.

NMR Spectroscopic Analysis: Causality & Interpretation

The structural elucidation of 1-iodo-2-methoxy-2-methylpropane relies on understanding the competing electronic effects of its substituents. The molecule lacks vicinal protons, meaning the 1 H NMR spectrum will consist entirely of sharp singlets, making chemical shift the primary diagnostic tool.

1 H NMR Elucidation (Proton Environment)

-

Gem-Dimethyl Protons (-C(CH 3 ) 2 ): The six equivalent protons of the two methyl groups resonate as an intense singlet. While standard alkane methyls appear around 0.9 ppm, the adjacent electronegative oxygen atom exerts a mild inductive deshielding effect through the quaternary carbon, pushing the shift to ~1.2 ppm .

-

Methoxy Protons (-OCH 3 ): The three protons are directly attached to a highly electronegative oxygen atom, resulting in strong diamagnetic deshielding. This manifests as a singlet at ~3.2 ppm .

-

Methylene Protons (-CH 2 I): The two protons adjacent to the iodine atom are deshielded by the halogen. However, iodine is less electronegative than chlorine or bromine. The expected shift is ~3.3 ppm .

Expert Insight: In non-polar solvents like CDCl 3 , the -OCH 3 and -CH 2 I signals may severely overlap in the 3.2–3.4 ppm region. To unambiguously resolve them, a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment is mandatory, as their corresponding 13 C shifts are vastly different.

13 C NMR Elucidation (Carbon Environment)

-

The Heavy Atom Effect (C1, -CH 2 I): One might intuitively expect the carbon attached to a halogen to be highly deshielded (downfield). However, iodine induces a profound Heavy Atom Effect (HAE) . The high atomic number of iodine results in relativistic velocities of its inner-shell electrons, leading to strong spin-orbit coupling. This induces an anomalous upfield diamagnetic shielding effect. Consequently, the C1 carbon resonates unusually far upfield at ~15–18 ppm .

-

Quaternary Carbon (C2, -C-O-): Directly bonded to the electronegative oxygen, this carbon is highly deshielded and typically appears at ~75 ppm .

-

Methoxy Carbon (-OCH 3 ): Resonates in the standard ether range at ~50 ppm .

-

Gem-Dimethyl Carbons: The two equivalent methyl carbons appear at ~24 ppm .

Fig 2: Key HMBC correlations confirming the C2 quaternary carbon connectivity.

Data Presentation

The following table summarizes the predicted quantitative NMR data, providing a quick-reference benchmark for structural verification.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Note |

| 1 H | 1.22 | Singlet (s) | 6H | -C(CH 3 ) 2 | Mild deshielding from adjacent C-O bond. |

| 1 H | 3.20 | Singlet (s) | 3H | -OCH 3 | Strong inductive deshielding by oxygen. |

| 1 H | 3.35 | Singlet (s) | 2H | -C**H 2 **I | Deshielded by iodine; may overlap with methoxy. |

| 13 C | 16.5 | Singlet | 1C | -C H 2 I | Anomalous upfield shift due to Heavy Atom Effect. |

| 13 C | 24.0 | Singlet | 2C | -C(C H 3 ) 2 | Standard aliphatic methyl range. |

| 13 C | 50.5 | Singlet | 1C | -OC H 3 | Standard ether carbon range. |

| 13 C | 75.0 | Singlet | 1C | -C -O- | Highly deshielded quaternary center. |

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness and reproducibility in the laboratory, the following NMR acquisition protocol is designed as a self-validating system . Do not merely execute the steps; observe the validation checkpoints to guarantee data integrity.

Step 1: Sample Preparation

-

Weigh exactly 15 mg of 1-iodo-2-methoxy-2-methylpropane into a clean glass vial.

-

Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl 3 provides the deuterium lock signal required for field frequency stabilization, while TMS serves as the internal zero-point reference.

-

-

Transfer the solution to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic shimming.

Step 2: Instrument Tuning and Acquisition Parameters

-

Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

-

Lock and Shim: Lock onto the CDCl 3 deuterium signal. Perform gradient shimming (Z1-Z5) until the lock level is stable and maximized.

-

1 H Acquisition: Set the pulse sequence to a standard 30° flip angle (zg30). Set the relaxation delay (D1) to 2.0 seconds .

-

Causality: A 2.0s D1 ensures complete longitudinal relaxation (T 1 ) of all protons, which is critical for accurate integration ratios.

-

-

13 C Acquisition: Set the pulse sequence to a proton-decoupled carbon experiment (zgpg30) using WALTZ-16 decoupling. Set D1 to 3.0 seconds and acquire a minimum of 512 scans.

Step 3: Processing and Self-Validation Checkpoints

-

Apply a Fourier Transform (FT) and perform manual phase correction (zero-order and first-order).

-

Validation Checkpoint 1 (Calibration): Verify that the TMS peak is exactly at 0.00 ppm. Check the residual CHCl 3 solvent peak; it must be a sharp singlet at exactly 7.26 ppm ( 1 H) and a triplet at 77.16 ppm ( 13 C). If these deviate, the magnetic field drifted during acquisition.

-

Validation Checkpoint 2 (Integration Integrity): Integrate the three 1 H singlets. The integral ratios must be exactly 6.00 : 3.00 : 2.00 . A deviation of >5% indicates either sample impurity or an insufficient D1 relaxation delay, necessitating a re-acquisition.

References

- "1-iodo-2-methoxy-2-methylpropane 19752-22-8 wiki", Guidechem.

- "1-iodo-2-methoxy-2-methylpropane (C5H11IO) - PubChemLite", Université du Luxembourg.

- "2-methoxy-2-methylpropane | Sigma-Aldrich", Sigma-Aldrich.

The Enigmatic Reactivity of the C-I Bond in 1-Iodo-2-methoxy-2-methylpropane: A Technical Guide for Synthetic Chemists

Abstract

This in-depth technical guide provides a comprehensive analysis of the fundamental reactivity of the carbon-iodine (C-I) bond in 1-iodo-2-methoxy-2-methylpropane. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a standard data sheet to offer a deep dive into the steric and electronic factors governing the behavior of this unique neopentyl-like haloalkane. We will explore the inherent challenges and opportunities presented by its structure in nucleophilic substitution and elimination reactions, supported by mechanistic insights, predictive spectroscopic data, and robust experimental protocols derived from analogous systems.

Introduction: Unveiling a Structurally Intriguing Building Block

1-Iodo-2-methoxy-2-methylpropane (CAS No. 19752-22-8) is a fascinating, yet sparsely documented, primary iodoalkane.[1][2] Its structure is characterized by a primary carbon bearing a good leaving group (iodine), positioned adjacent to a sterically demanding quaternary center. This "neopentyl-like" arrangement, coupled with the electronic influence of a methoxy group at the C2 position, bestows upon it a unique and complex reactivity profile that deviates significantly from simple primary haloalkanes. Understanding this reactivity is paramount for its effective utilization as a building block in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of 1-Iodo-2-methoxy-2-methylpropane

| Property | Value | Source |

| CAS Number | 19752-22-8 | [1] |

| Molecular Formula | C₅H₁₁IO | [1][2] |

| Molecular Weight | 214.04 g/mol | [1] |

| Canonical SMILES | CC(C)(CI)OC | [2] |

| InChIKey | BRNXSSDLTFUQGI-UHFFFAOYSA-N | [2] |

The Carbon-Iodine Bond: A Dichotomy of Reactivity

The C-I bond in 1-iodo-2-methoxy-2-methylpropane is the focal point of its chemical behavior. It is a highly polarizable and relatively weak bond, making the iodine atom an excellent leaving group in nucleophilic substitution and elimination reactions. However, the accessibility of this bond to incoming reagents is severely restricted.

Steric Hindrance: The Neopentyl Effect

The most significant factor governing the reactivity of 1-iodo-2-methoxy-2-methylpropane is the profound steric hindrance imposed by the quaternary carbon adjacent to the C-I bond. This is analogous to the classic "neopentyl" system, which is notoriously unreactive in bimolecular nucleophilic substitution (SN2) reactions. The bulky tert-butyl-like group effectively shields the electrophilic carbon from the backside attack required for an Sₙ2 mechanism.

Diagram 1: Steric Shielding in 1-Iodo-2-methoxy-2-methylpropane

Caption: Steric hindrance around the electrophilic carbon in 1-iodo-2-methoxy-2-methylpropane.

Electronic Effects: The Influence of the Methoxy Group

The methoxy group at the C2 position introduces an inductive electron-withdrawing effect, which can slightly increase the electrophilicity of the C1 carbon. However, this effect is generally overshadowed by the dominant steric hindrance. The oxygen atom's lone pairs are unlikely to participate in neighboring group participation to facilitate the departure of the iodide, as this would require the formation of a highly strained three-membered oxonium ion intermediate.

Reactivity in Nucleophilic Substitution Reactions

The interplay of steric and electronic factors leads to a complex and often counterintuitive behavior in nucleophilic substitution reactions.

The Sₙ2 Pathway: A Challenging Endeavor

As previously discussed, the Sₙ2 pathway is significantly disfavored due to the steric bulk of the neopentyl-like structure. Any potential nucleophile will face a formidable barrier to backside attack. Consequently, forcing a direct substitution requires harsh reaction conditions, often leading to low yields and competing side reactions.

Experimental Protocol: Attempted Sₙ2 Substitution (Hypothetical)

-

Objective: To illustrate the low reactivity of 1-iodo-2-methoxy-2-methylpropane under typical Sₙ2 conditions.

-

Reactants: 1-iodo-2-methoxy-2-methylpropane, sodium azide (NaN₃).

-

Solvent: Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 1-iodo-2-methoxy-2-methylpropane (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Expected Outcome: Very slow conversion to the corresponding azide, with the potential for competing elimination reactions.

The Sₙ1 Pathway and the Propensity for Rearrangement

While the substrate is a primary iodide, under conditions that favor carbocation formation (polar protic solvents, Lewis acids), an Sₙ1-type mechanism may be initiated. However, the initially formed primary carbocation is highly unstable and will readily undergo a 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement is a hallmark of neopentyl systems. The subsequent attack of a nucleophile on the rearranged carbocation leads to a product with a different carbon skeleton.

Diagram 2: Sₙ1 Reaction with 1,2-Methyl Shift

Caption: The Sₙ1 pathway for 1-iodo-2-methoxy-2-methylpropane leading to a rearranged product.

Reactivity in Elimination Reactions

Elimination reactions, particularly the bimolecular (E2) pathway, are often in competition with substitution reactions. The outcome is highly dependent on the nature of the base used.

The E2 Pathway: A Viable Alternative

The presence of β-hydrogens on the adjacent methyl groups makes the E2 elimination a plausible reaction pathway, especially with strong, sterically hindered bases. The use of a bulky base, such as potassium tert-butoxide, will preferentially abstract a proton from the less sterically encumbered methyl groups, leading to the formation of an alkene.

Experimental Protocol: E2 Elimination

-

Objective: To favor the E2 elimination pathway.

-

Reactants: 1-iodo-2-methoxy-2-methylpropane, potassium tert-butoxide (t-BuOK).

-

Solvent: Tert-butanol.

-

Procedure:

-

Dissolve 1-iodo-2-methoxy-2-methylpropane (1.0 eq) in anhydrous tert-butanol.

-

Add potassium tert-butoxide (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the formation of the alkene product by GC-MS.

-

-

Expected Product: 2-methoxy-2-methyl-1-propene.

Synthesis of 1-Iodo-2-methoxy-2-methylpropane

A plausible and efficient laboratory-scale synthesis of 1-iodo-2-methoxy-2-methylpropane involves the iodination of the corresponding alcohol, 2-methoxy-2-methylpropan-1-ol. The Appel reaction provides a reliable method for this transformation.

Experimental Protocol: Synthesis via the Appel Reaction

-

Objective: To synthesize 1-iodo-2-methoxy-2-methylpropane from 2-methoxy-2-methylpropan-1-ol.

-

Reactants: 2-methoxy-2-methylpropan-1-ol, triphenylphosphine (PPh₃), iodine (I₂), imidazole.

-

Solvent: Dichloromethane (DCM).

-

Procedure:

-

To a solution of triphenylphosphine (1.2 eq) and imidazole (1.2 eq) in anhydrous DCM at 0 °C, add iodine (1.2 eq) portion-wise.

-

Stir the mixture until the iodine has completely reacted.

-

Add a solution of 2-methoxy-2-methylpropan-1-ol (1.0 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with DCM, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Spectroscopic Characterization (Predictive Analysis)

Table 2: Predicted ¹H NMR and ¹³C NMR Data for 1-Iodo-2-methoxy-2-methylpropane (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Singlet | 6H | C(CH₃)₂ | |

| ~3.3 | Singlet | 2H | CH₂I | |

| ~3.2 | Singlet | 3H | OCH₃ | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~10-20 | CH₂I | |||

| ~25 | C(CH₃)₂ | |||

| ~50 | OCH₃ | |||

| ~75 | C(OCH₃) |

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching and bending vibrations for the alkyl groups. A key feature will be the C-O stretching of the ether linkage, typically observed in the 1070-1150 cm⁻¹ region.[7][8][9][10] The C-I stretch will appear in the fingerprint region, usually between 500-600 cm⁻¹.[11]

Mass Spectrometry (MS): Electron ionization mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z 214. Common fragmentation patterns would include the loss of an iodine radical (M - 127) and cleavage of the C-C bond adjacent to the oxygen atom.

Conclusion

The reactivity of the C-I bond in 1-iodo-2-methoxy-2-methylpropane is a classic example of sterically controlled chemistry. Its neopentyl-like structure renders it highly resistant to Sₙ2 reactions, while Sₙ1 conditions are likely to induce skeletal rearrangements. For productive synthetic transformations, elimination reactions using sterically hindered bases offer a more predictable outcome. This guide provides the foundational knowledge and practical considerations necessary for chemists to confidently incorporate this intriguing molecule into their synthetic strategies, turning its challenging reactivity into a synthetic advantage.

References

- Filo. (2025, November 12). Make a rough estimation of the 1H NMR spectrum for: 1-iodo-2-methylpropane.

- Fiveable. (2025, August 15). Spectroscopy of Ethers | Organic Chemistry Class Notes.

- Filo. (2025, November 12). NMR Spectrum of 1-iodo-2-methylpropane.

- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.

- Doc Brown's Chemistry. Infrared spectrum of iodoethane C2H5I CH3CH2I prominent wavenumbers cm-1.

- NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221106).

- ChemicalBook. 1-IODO-2-METHYLBUTANE(616-14-8) 1H NMR spectrum.

- Benchchem. Synthesis of 1-Iodo-2-Methylcyclopropane: A Technical Guide.

- Wax Studios. Ir Spectra Of Ether.

- Doc Brown's Chemistry. 1H proton nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I low/high resolution.

- Benchchem. A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Iodo-2-methyloct-1-ene.

- OpenStax. (2022). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.

- ChemicalBook. 2-IODO-2-METHYLPROPANE(558-17-8) 1H NMR spectrum.

- Guidechem. 1-iodo-2-methoxy-2-methylpropane 19752-22-8 wiki.

- PubChemLite. 1-iodo-2-methoxy-2-methylpropane (C5H11IO).

- Doc Brown's Chemistry. and explaining 13C NMR spectrum of 1-iodo-2-methylpropane.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. PubChemLite - 1-iodo-2-methoxy-2-methylpropane (C5H11IO) [pubchemlite.lcsb.uni.lu]

- 3. Make a rough estimation of the 1H NMR spectrum for: 1-iodo-2-methylpropa.. [askfilo.com]

- 4. NMR Spectrum of 1-iodo-2-methylpropane | Filo [askfilo.com]

- 5. 1H proton nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. wax-studios.com [wax-studios.com]

- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. infrared spectrum of iodoethane C2H5I CH3CH2I prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide on the Thermodynamic Stability and Conformational Analysis of 1-Iodo-2-methoxy-2-methylpropane

Abstract: This technical guide provides a comprehensive analysis of the thermodynamic stability and conformational landscape of 1-iodo-2-methoxy-2-methylpropane. The document is structured to serve as a valuable resource for researchers, scientists, and professionals in drug development by elucidating the intricate interplay of steric, electronic, and stereoelectronic effects that govern the molecule's structure and energetics. We present a detailed theoretical framework for understanding the conformational preferences, drawing upon established principles such as the gauche and anomeric effects. Furthermore, this guide outlines detailed, step-by-step methodologies for both computational and experimental investigation of this molecule, including a proposed synthetic route, a complete workflow for Density Functional Theory (DFT) calculations, and a protocol for conformational analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. While direct experimental data for this specific molecule is not widely available, this guide provides the foundational knowledge and practical protocols necessary to conduct a thorough investigation.

Introduction: The conformational flexibility of small molecules is a critical determinant of their chemical reactivity and biological activity. For drug development professionals, understanding the three-dimensional structure and thermodynamic stability of a molecule is paramount for designing effective and selective therapeutics. 1-Iodo-2-methoxy-2-methylpropane presents an interesting case study in conformational analysis, where the bulky, polarizable iodine atom and the electronegative methoxy group on adjacent carbons create a complex interplay of competing forces. This guide aims to dissect these forces, providing a theoretical and practical framework for the analysis of this and similar acyclic systems.

We will explore the key rotational isomers of 1-iodo-2-methoxy-2-methylpropane and predict their relative stabilities based on fundamental principles. More importantly, we provide actionable protocols for the synthesis, computational modeling, and experimental validation of these predictions.

Part 1: Theoretical Framework for Conformational Analysis

The conformational preferences of 1-iodo-2-methoxy-2-methylpropane are primarily governed by rotation around the C1-C2 bond. The key conformers to consider are the anti and gauche arrangements of the iodo and methoxy groups.

-

Steric Effects: The van der Waals radii of the substituents play a significant role in determining steric hindrance.[1] The bulky iodine atom and the two methyl groups on C2 will create significant steric strain in eclipsed conformations, making staggered conformations energetically favorable. In the staggered conformations, the anti arrangement, where the large iodo and methoxy groups are 180° apart, is expected to be sterically favored over the gauche conformation (60° dihedral angle).[2]

-

Electronic and Stereoelectronic Effects:

-

Dipole-Dipole Interactions: The polar C-I and C-O bonds will lead to dipole-dipole interactions that can either stabilize or destabilize certain conformations. In the anti conformer, the dipoles are opposed, leading to a more stable arrangement compared to the gauche conformer where the dipoles are more aligned.[3]

-

The Gauche Effect: For some molecules with electronegative substituents, the gauche conformation is unusually stable, a phenomenon known as the gauche effect.[4] This is often attributed to hyperconjugation, where there is a stabilizing interaction between the bonding orbital of a C-H bond and the antibonding orbital of the adjacent C-X bond (where X is the electronegative substituent).[4]

-

Acyclic Anomeric Effect: A related phenomenon is the anomeric effect, which can also be observed in acyclic systems.[3] This effect describes the tendency of an electronegative substituent on a carbon adjacent to a heteroatom to favor a gauche orientation. This is also explained by a hyperconjugative interaction, specifically the donation of electron density from a lone pair on the oxygen atom into the antibonding orbital of the C-I bond (nO -> σ*C-I).[3][5]

-

Prediction of the Most Stable Conformer:

For 1-iodo-2-methoxy-2-methylpropane, there is a competition between steric and stereoelectronic effects. The large size of the iodine atom would strongly suggest that steric hindrance is the dominant factor, making the anti conformer the most thermodynamically stable. While a gauche effect or an acyclic anomeric effect might provide some stabilization to the gauche conformer, it is unlikely to overcome the significant steric repulsion between the bulky iodo group and the methoxy and methyl groups.

Part 2: Experimental and Computational Methodologies

To validate the theoretical predictions and to obtain quantitative data on the thermodynamic stability and conformational populations of 1-iodo-2-methoxy-2-methylpropane, a combination of synthesis, computational chemistry, and NMR spectroscopy is required.

2.1. Synthesis and Purification

A plausible synthetic route to 1-iodo-2-methoxy-2-methylpropane starts from 2-methylpropene.

Proposed Synthetic Protocol:

-

Oxymercuration-Demercuration:

-

Reaction: 2-methylpropene is reacted with mercury(II) acetate in a solution of methanol, followed by in-situ reduction with sodium borohydride. This will produce 2-methoxy-2-methylpropane.

-

Rationale: This is a standard Markovnikov addition of an alcohol across a double bond, which will yield the desired ether.

-

-

Iodination:

-

Reaction: The resulting 2-methoxy-2-methylpropane is then subjected to a radical iodination reaction. However, a more controlled approach would be to first introduce a hydroxyl group at the C1 position and then convert it to the iodide. A more direct, albeit potentially less selective, route would be free-radical iodination using N-iodosuccinimide (NIS) and a radical initiator like AIBN.

-

Alternative (and preferred) Route from 2-methyl-1-propanol: A more reliable synthesis would start with 2-methyl-1-propanol.

-

Williamson Ether Synthesis: Deprotonate 2-methyl-1-propanol with a strong base like sodium hydride, followed by reaction with methyl iodide to form 1-methoxy-2-methylpropane.

-

Conversion of Alcohol to Iodide (Appel Reaction): A more direct route to the target molecule would be to start from 2-methoxy-2-methyl-1-propanol. This alcohol can then be converted to the corresponding iodide using triphenylphosphine, iodine, and imidazole.[6]

-

-

-

Purification: The crude product should be purified by column chromatography on silica gel, followed by distillation under reduced pressure to obtain pure 1-iodo-2-methoxy-2-methylpropane.

2.2. Computational Conformational Analysis

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometries, energies, and rotational barriers of molecules.

Computational Workflow:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

-

Methodology:

-

Initial Geometries: Build the anti and gauche conformers of 1-iodo-2-methoxy-2-methylpropane in the software's molecular editor.

-

Geometry Optimization and Frequency Calculation: Perform a full geometry optimization and frequency calculation for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[7] The absence of imaginary frequencies will confirm that the optimized structures are true minima on the potential energy surface.

-

Potential Energy Scan: To determine the rotational energy barrier between the conformers, perform a relaxed potential energy scan by rotating the I-C1-C2-O dihedral angle in small increments (e.g., 10°). At each step, all other geometric parameters should be allowed to relax.[7]

-

Thermodynamic Data: From the frequency calculations, obtain the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropies. These will be used to calculate the relative Gibbs free energies (ΔG) of the conformers at a given temperature.

-

Data Presentation:

The calculated relative energies should be summarized in a table:

| Conformer | Dihedral Angle (I-C1-C2-O) | Relative Electronic Energy (ΔE) (kJ/mol) | Relative Enthalpy (ΔH) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) | Predicted Population (%) at 298 K |

| anti | ~180° | 0.0 (by definition) | |||

| gauche | ~60° |

Visualization of Computational Workflow:

Caption: Workflow for computational conformational analysis.

2.3. Experimental Conformational Analysis using NMR Spectroscopy

NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH), is a powerful experimental method for determining the populations of conformers in solution.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of purified 1-iodo-2-methoxy-2-methylpropane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Spectral Analysis:

-

Signal Assignment: Assign the proton signals based on their chemical shifts and multiplicities. The protons on C1 will be a key focus.

-

Coupling Constant Measurement: Accurately measure the vicinal coupling constant (³JHH) between the protons on C1 and the proton on C2.

-

-

Conformational Population Analysis:

-

The Karplus Equation: The relationship between the vicinal coupling constant and the dihedral angle (φ) is described by the Karplus equation: J(φ) = A cos²(φ) + B cos(φ) + C.[8] The parameters A, B, and C can be empirically derived.

-

Determining Populations: The observed coupling constant (Jobs) is a weighted average of the coupling constants for the anti (Ja) and gauche (Jg) conformers: Jobs = Xa * Ja + Xg * Jg, where Xa and Xg are the mole fractions of the anti and gauche conformers, respectively (Xa + Xg = 1).

-

Estimating Ja and Jg: The values for Ja (dihedral angle ~180°) and Jg (dihedral angle ~60°) can be estimated from literature values for similar systems or from computational calculations. Typically, Ja is in the range of 10-14 Hz and Jg is around 2-4 Hz.[9]

-

Calculating Mole Fractions: Once Ja and Jg are estimated, the mole fractions of the anti and gauche conformers can be calculated from the experimentally observed coupling constant.

-

-

Thermodynamic Parameters: The equilibrium constant (K = Xa / Xg) can be used to calculate the Gibbs free energy difference between the conformers (ΔG = -RT ln(K)).

Visualization of NMR Analysis Workflow:

Caption: Workflow for NMR-based conformational analysis.

Part 3: Integrated Analysis and Conclusion

The thermodynamic stability and conformational analysis of 1-iodo-2-methoxy-2-methylpropane is a multifaceted problem that requires a synergistic approach. The theoretical framework predicts that the anti conformer will be the most stable due to the dominant steric effects of the bulky iodine atom. However, the potential for stabilizing stereoelectronic interactions in the gauche conformer should not be entirely dismissed.

The computational and experimental workflows detailed in this guide provide a clear roadmap for a thorough investigation. DFT calculations will provide quantitative predictions of the relative energies and rotational barriers, while NMR spectroscopy will offer experimental validation of the conformer populations in solution. By comparing the results from these two approaches, a comprehensive and reliable understanding of the conformational landscape of 1-iodo-2-methoxy-2-methylpropane can be achieved.

This in-depth understanding is not merely an academic exercise. For scientists in drug development, the ability to predict and control the conformation of a molecule is a powerful tool for optimizing its binding to a biological target and, ultimately, its therapeutic efficacy. The principles and methodologies outlined in this guide are broadly applicable to the conformational analysis of a wide range of acyclic molecules, making it a valuable resource for the broader scientific community.

References

-

Wikipedia. (2023). Karplus equation. Retrieved from [Link]

-

KGROUP. (n.d.). Vicinal proton-proton coupling constants. Retrieved from [Link]

-

Reich, H. J. (2020). 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. University of Wisconsin. Retrieved from [Link]

-

PMC. (2025). Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols. Retrieved from [Link]

-

Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]

-

Wikipedia. (2023). Steric effects. Retrieved from [Link]

-

CONFLEX. (n.d.). NMR coupling constant calculation. Retrieved from [Link]

-

Wikipedia. (2023). Gauche effect. Retrieved from [Link]

-

Wikipedia. (2023). Anomeric effect. Retrieved from [Link]

-

Vrije Universiteit Amsterdam. (2022). Iodine Gauche Effect Induced by an Intramolecular Hydrogen Bond. Retrieved from [Link]

-

Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

-

YouTube. (2020). Rotational barriers of unsubstituted, monohalogenated, and 1,2-dihalogenated ethanes. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1988). Solvent effects in organic chemistry - recent developments. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 3.7: Conformations of Other Alkanes. Retrieved from [Link]

-

ACS Publications. (2024). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. Retrieved from [Link]

-

Preprints.org. (2025). Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. Retrieved from [Link]

-

Indian Academy of Sciences. (1984). Rotational isomerism and barriers to internal rotation in 3-halopropenes by SCF-MO methods. Retrieved from [Link]

-

Sci-Hub. (1981). Conformational equilibria in halocyclohexanones, an NMR and solvation study. Retrieved from [Link]

-

San Diego State University. (n.d.). Conformational Analysis. Retrieved from [Link]

-

PubMed. (2013). How the generalized anomeric effect influences the conformational preference. Retrieved from [Link]

-

ResearchGate. (2024). Rotational energy barrier heights for compounds with mixed substituents. Retrieved from [Link]

-

ChemRxiv. (n.d.). The Contribution of Hyperconjugation and Inductive Effects to the Pseudo-Anomeric Effect in 4-Substituted Methoxycyclohexanes. Retrieved from [Link]

-

Chem. Rxiv. (2021). Anomeric Effect, Hyperconjugation and Electrostatics: Lessons from Complexity in a Classic Stereoelectronic Phenomenon. Retrieved from [Link]

-

Study.com. (n.d.). Propose an efficient synthesis of 1-iodo-2-methylpropane from 2-methylpropene. Retrieved from [Link]

-

ACS Publications. (1972). Gauche effect. Stereochemical consequences of adjacent electron pairs and polar bonds. Retrieved from [Link]

-

ResearchGate. (2007). Conformational and structural studies of 1-chloropropane and 1-bromopropane from temperature-dependant FT-IR spectra of rare gas solutions and ab initio calculations. Retrieved from [Link]

-

PubMed. (2015). Conformation stability, halogen and solvent effects on CO stretching of 4-chloro-3-halogenobenzaldehydes. Retrieved from [Link]

-

MDPI. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Retrieved from [Link]

-

NIST. (2009). Ideal gas thermodynamic properties of propanone and 2-butanone. Retrieved from [Link]

-

YouTube. (2017). Stereoelectronic Effects. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 3: Haloalkanes, Alcohols, Ethers, and Amines. Retrieved from [Link]

-

RSC Publishing. (2015). The preferred all-gauche conformations in 3-fluoro-1,2-propanediol. Retrieved from [Link]

-

ScholarWorks@CWU. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). How can the gauche-effect be explained?. Retrieved from [Link]

-

MDPI. (2025). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. Retrieved from [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Veejendra K. Yadav - Steric and Stereoelectronic Effects in Organic Chemistry. Retrieved from [Link]

-

UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Stereoelectronic effect. Retrieved from [Link]

-

InfochemsDB. (n.d.). 1-iodo-2-methylpropane. Retrieved from [Link]

-

bioRxiv. (n.d.). Computational design of conformation-biasing mutations to alter protein functions. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-iodo-2-methoxy-2-methylpropane (C5H11IO). Retrieved from [Link]

Sources

- 1. janocchio.sourceforge.net [janocchio.sourceforge.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Anomeric effect - Wikipedia [en.wikipedia.org]

- 4. Gauche effect - Wikipedia [en.wikipedia.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Karplus equation - Wikipedia [en.wikipedia.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

Structural Elucidation of 1-Iodo-2-methoxy-2-methylpropane: A Multimodal Analytical Framework

Executive Summary

The structural elucidation of halogenated ethers requires a rigorous, multi-modal analytical approach to resolve ambiguities in atomic connectivity and electronic environments. 1-Iodo-2-methoxy-2-methylpropane (CAS: 19752-22-8) presents a highly specific analytical challenge: a quaternary carbon center that isolates proton spin systems, coupled with the profound relativistic shielding effects of a heavy halogen[1]. This whitepaper outlines a self-validating analytical framework utilizing Electron Ionization Mass Spectrometry (EI-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to unambiguously confirm the molecular architecture of this compound.

Analytical Strategy & Molecular Architecture

1-Iodo-2-methoxy-2-methylpropane ( C5H11IO ) features a tert-butyl-like core where one methyl group is substituted with an iodine atom, and the central quaternary carbon is etherified with a methoxy group. The SMILES string CC(C)(CI)OC dictates a highly branched topology[1]. Because the quaternary carbon (C2) acts as an insulator against scalar proton-proton coupling ( 3JHH ), standard 1D 1H NMR yields limited connectivity data. Therefore, the elucidation strategy relies on orthogonal validation: MS for backbone fragmentation, 1D NMR for electronic environments, and 2D HMBC NMR to bridge the isolated spin systems.

Analytical workflow for the structural elucidation of the target iodoether.

Mass Spectrometry: Isotopic Signatures and Oxonium Stability

The electron ionization (EI) mass spectrum of 1-iodo-2-methoxy-2-methylpropane is defined by the unique thermochemical properties of the carbon-iodine bond and the monoisotopic nature of iodine.

Causality of the Fragmentation Pattern

Unlike chlorinated or brominated analogs that present distinct [M] and [M+2] isotopic clusters, this molecule yields a singular, low-abundance molecular ion [M]+∙ at m/z 214. This is due to the 100% natural abundance of the 127I isotope[2]. Iodine's large atomic radius results in a weak C−I bond (approx. 234 kJ/mol), making it highly susceptible to heterolytic α -cleavage upon 70 eV ionization[3].

The expulsion of an iodine radical ( I∙ , 127 Da) generates an m/z 87 fragment. The causality behind the overwhelming abundance of this m/z 87 peak (the base peak) lies in the formation of a tertiary carbocation that is immediately resonance-stabilized by the lone pairs of the adjacent methoxy oxygen, forming a highly stable oxonium ion ( [C4H9O]+ ).

EI-MS Fragmentation Data

| Fragment Ion | m/z | Relative Abundance | Structural Assignment / Causality |

| [M]+∙ | 214 | < 5% | Intact molecular ion ( C5H11IO ). |

| [I]+ | 127 | ~ 10% | Ionized iodine atom. Confirms presence of heavy halogen[4]. |

| [M−I]+ | 87 | 100% (Base) | Resonance-stabilized tertiary oxonium ion ( +C(CH3)2(OCH3) ). |

| [M−I−CH4O]+ | 55 | Moderate | Loss of methanol (32 Da) from the oxonium ion, yielding [C4H7]+ . |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive proof of the molecule's internal geometry, provided the relativistic effects of the iodine atom are properly interpreted.

The "All-Singlet" 1H NMR Topology

The 1H NMR spectrum of 1-iodo-2-methoxy-2-methylpropane is analytically unique: it consists entirely of singlets. The quaternary C2 carbon acts as a scalar-coupling insulator. Because there are no adjacent protons across any C−C or C−O bond, the 3JHH coupling constant is 0 Hz for all proton environments.

13C NMR and the Heavy-Atom Effect (HALA)

A naive interpretation of 13C NMR would assume the iodomethyl carbon ( C1 ) should be deshielded due to the electronegativity of a halogen. However, the proximity of the heavy iodine atom induces a profound Heavy-Atom on Light-Atom (HALA) effect [5]. The large electron cloud and high atomic number of iodine introduce relativistic spin-orbit (SO) coupling, which diamagnetically shields the adjacent C1 nucleus[6]. Consequently, the C1 resonance is pushed anomalously upfield (typically between 10–15 ppm), counteracting standard inductive deshielding.

2D HMBC Connectivity

To prove that the isolated singlets belong to the same molecule, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC visualizes 2JCH and 3JCH couplings. The quaternary carbon (C2) at ~76 ppm serves as the central hub, showing strong cross-peaks with the methoxy protons, the geminal dimethyl protons, and the iodomethyl protons.

Key HMBC correlations bridging the isolated proton spin systems via the central C2 carbon.

NMR Shift Data Summary

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality / Notes |

| 1H | 1.30 | Singlet (s) | 6H | −C(CH3)2 | Equivalent geminal methyls. |

| 1H | 3.20 | Singlet (s) | 3H | −OCH3 | Deshielded by adjacent oxygen. |

| 1H | 3.35 | Singlet (s) | 2H | −CH2−I | Deshielded by iodine, isolated by C2. |

| 13C | 12.5 | Singlet (s) | 1C | −CH2−I (C1) | HALA Effect : Relativistic SO shielding[5]. |

| 13C | 24.0 | Singlet (s) | 2C | −C(CH3)2 | Standard aliphatic methyl carbons. |

| 13C | 50.5 | Singlet (s) | 1C | −OCH3 | Deshielded by electronegative oxygen. |

| 13C | 76.0 | Singlet (s) | 1C | Quaternary (C2) | Deshielded by oxygen; HMBC hub. |

Experimental Protocols

To ensure a self-validating system, the following step-by-step methodologies must be strictly adhered to, utilizing internal standards to prevent chemical shift drift and orthogonal MS tuning to capture the fragile molecular ion.

Protocol A: High-Resolution EI-MS Acquisition

-

Sample Preparation : Dilute 1-iodo-2-methoxy-2-methylpropane to 10 μg/mL in GC-grade hexane.

-

Inlet Parameters : Set the GC inlet temperature to 200°C to ensure volatilization without thermal degradation of the labile C−I bond.

-

Ionization Tuning : Operate the mass spectrometer in Electron Ionization (EI) mode at standard 70 eV.

-

Data Acquisition : Scan from m/z 35 to 300.

-

Validation Check : Verify the presence of the m/z 127 peak ( I+ ) and the absence of an [M+2] isotope peak at m/z 216, confirming the monoisotopic halogen[2].

Protocol B: Multi-Nuclear NMR Acquisition

-

Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference[6].

-

1D 1H Acquisition : Acquire at 400 MHz (or higher) using a standard 30° pulse program (zg30). Set relaxation delay (D1) to 2 seconds. Collect 16 scans.

-

1D 13C Acquisition : Acquire at 100 MHz using broadband proton decoupling (zgpg30) to collapse JCH multiplets into singlets[6]. Increase D1 to 3 seconds to account for the longer T1 relaxation time of the quaternary C2 carbon. Collect 512 scans.

-

2D HMBC Acquisition : Execute a gradient-selected HMBC pulse sequence. Optimize the long-range coupling delay for nJCH=8 Hz. This is critical to visualize the cross-peaks between the isolated singlets and the C2 carbon.

Conclusion

The structural elucidation of 1-iodo-2-methoxy-2-methylpropane demonstrates the necessity of understanding quantum mechanical and relativistic phenomena in analytical chemistry. The absence of scalar coupling in the 1H NMR spectrum necessitates the use of 2D HMBC to prove molecular cohesion. Furthermore, the anomalous upfield shift of the iodomethyl carbon in the 13C NMR spectrum serves as a textbook manifestation of the Heavy-Atom on Light-Atom (HALA) effect, driven by spin-orbit coupling. When combined with the monoisotopic, oxonium-driven fragmentation pattern observed in EI-MS, this multimodal framework provides an unambiguous, self-validating structural assignment.

Sources

- 1. PubChemLite - 1-iodo-2-methoxy-2-methylpropane (C5H11IO) [pubchemlite.lcsb.uni.lu]

- 2. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 3. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. whitman.edu [whitman.edu]

- 5. publikace.k.utb.cz [publikace.k.utb.cz]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

In-Depth Technical Guide: Safety, Handling, and Mechanistic Profiling of 1-Iodo-2-methoxy-2-methylpropane

Executive Summary

In modern drug development and complex organic synthesis, 1-Iodo-2-methoxy-2-methylpropane (CAS: 19752-22-8) serves as a highly specialized electrophilic building block[1]. It is primarily utilized to install sterically demanding, ether-protected isobutyl moieties into target pharmacophores. However, the compound's bifunctional nature—combining a photolabile primary alkyl iodide with a tertiary ether—necessitates rigorous, mechanistically informed safety protocols.

This whitepaper provides an authoritative framework for researchers and Environmental Health and Safety (EHS) professionals, detailing the physicochemical hazards, degradation mechanics, and self-validating handling procedures required to safely utilize this reagent.

Physicochemical & Structural Profiling

Understanding the macroscopic hazards of 1-Iodo-2-methoxy-2-methylpropane begins with its fundamental physicochemical properties. The high halogen ratio dictates its behavior in solution, while its structural class informs its reactivity profile.

Table 1: Physicochemical Data & Hazard Causality

| Parameter | Value | Causality / Safety Implication |

| CAS Number | 19752-22-8[1] | Unique identifier for regulatory EHS tracking and inventory management. |

| Molecular Formula | C5H11IO[2] | High iodine content implies a density > 1.0 g/mL; its lipophilic nature significantly increases dermal absorption risks. |

| Molecular Weight | 214.04 g/mol [1] | Moderate volatility; requires handling exclusively in a functioning fume hood to prevent inhalation of toxic vapors. |

| Structural Class | Alkyl Iodide / Ether | Dual hazard: Susceptible to C-I bond photolysis and potential (though sterically hindered) ether peroxide formation. |

| Hazard Statements | H226, H315, H319, H335* | Flammable liquid; causes skin, eye, and respiratory irritation. (Extrapolated from analogous alkyl iodides)[3][4]. |

Mechanistic Reactivity & Hazard Causality

Alkyl iodides are broadly classified as potent alkylating agents, posing severe toxicological and mutagenic risks due to their ability to alkylate DNA and proteins[3]. However, 1-Iodo-2-methoxy-2-methylpropane exhibits a unique reactivity profile due to its specific molecular architecture.

The Neopentyl Effect vs. Neighboring Group Participation (NGP): At first glance, the compound possesses a neopentyl-like skeleton (a primary carbon adjacent to a fully substituted quaternary carbon). Classical bimolecular nucleophilic substitution ( SN2 ) is heavily restricted due to the immense steric bulk blocking backside attack.

However, the presence of the methoxy group on the C2 position introduces a critical hazard mechanism: Neighboring Group Participation (NGP) . The lone pairs on the ether oxygen can intramolecularly attack the C1 carbon, displacing the iodide leaving group to form a highly strained, highly reactive 3-membered oxonium intermediate. This intermediate acts as a latent, hyper-reactive electrophile that readily alkylates biological nucleophiles, overriding the initial steric hindrance.

Neighboring group participation (NGP) activating the neopentyl-like system.

Degradation Mechanics & Storage Protocol

The Carbon-Iodine (C-I) bond is inherently weak (bond dissociation energy ~234 kJ/mol). Exposure to ambient UV light or elevated temperatures induces homolytic cleavage, generating highly reactive organic radicals and iodine radicals ( I∙ ). These iodine radicals rapidly dimerize to form molecular iodine ( I2 ), which acts as an autocatalyst, accelerating further degradation and turning the solvent a characteristic yellow or dark brown[4].

Photolytic degradation pathway of alkyl iodides and stabilization mechanism.

Authoritative Storage Standards

To prevent photolytic and thermal degradation, the following self-validating storage system must be employed:

-

Light Exclusion: Store strictly in amber borosilicate glass bottles.

-

Thermal Control: Maintain at 2–8°C under an inert atmosphere (Argon or Nitrogen)[3].

-

Chemical Stabilization: Submerge a small coil of elemental copper or silver wire in the liquid. The metal acts as a radical scavenger, reacting with free iodine to form insoluble, inert CuI or AgI, thereby halting the autocatalytic degradation loop.

Experimental Protocol: Safe Quenching & Disposal

Unreacted 1-Iodo-2-methoxy-2-methylpropane cannot be disposed of directly into organic waste streams due to its persistent alkylating hazard. The following step-by-step methodology utilizes a self-validating chemical quench to neutralize the reagent.

Objective: To chemically destroy the electrophilic center and reduce any free I2 prior to EHS disposal.

Reagents Required:

-

1M Aqueous Sodium Thiosulfate ( Na2S2O3 )

-

Isopropanol (IPA) or Ethanol

-

Saturated Sodium Bicarbonate ( NaHCO3 )

Step-by-Step Methodology:

-

Solvent Dilution: Transfer the crude reaction mixture or waste to a suitably sized round-bottom flask inside a functioning fume hood. Dilute with a water-miscible co-solvent (e.g., IPA) at a 1:5 ratio.

-

Causality: Alkyl iodides are highly lipophilic. The co-solvent bridges the aqueous-organic interface, preventing phase-isolation and facilitating the biphasic quenching reaction.

-

-

Nucleophilic Quenching: Slowly add an equal volume of 1M aqueous Na2S2O3 .

-

Causality: Thiosulfate is a potent, soft nucleophile that displaces the iodide (via NGP-assisted pathways) to form a benign, water-soluble Bunte salt. Concurrently, it reduces any photolytically generated free iodine ( I2 ) back to colorless iodide ( I− ).

-

-

Extended Agitation: Stir the biphasic mixture vigorously at 25°C for 12–24 hours.

-

Causality: The neopentyl-like steric bulk of the substrate significantly retards the initial rate of nucleophilic attack. Extended agitation ensures complete conversion.

-

-

Self-Validating Verification: Halt stirring and allow the phases to separate. Observe the organic layer; it must transition from a yellow/brown tint to completely colorless.

-

Causality: The disappearance of the brown tint is a visual, self-validating cue confirming the complete reduction of I2 and the efficacy of the quench.

-

-

Phase Separation & Disposal: Separate the layers using a separatory funnel. Dispose of the aqueous layer (containing the neutralized Bunte salt) and the organic layer in their respective institutional EHS hazardous waste streams.

References

-

Title: 1-iodo-2-methoxy-2-methylpropane (C5H11IO) Structural Information Source: PubChemLite URL: [Link]

Sources

Methodological & Application

Application Note & Protocol: 1-Iodo-2-methoxy-2-methylpropane as a Sterically Hindered Alkylating Agent

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Profile

1-Iodo-2-methoxy-2-methylpropane (CAS: 19752-22-8) is a highly specialized, sterically hindered primary alkyl iodide[1]. Featuring a neopentyl-like carbon skeleton substituted with a β -methoxy group, this reagent is highly valued in medicinal chemistry for installing the 2-methoxy-2-methylpropyl moiety. This structural motif acts as a bioisostere for tert-butyl groups, offering improved aqueous solubility while blocking cytochrome P450-mediated oxidation at the gem-dimethyl center.

However, utilizing neopentyl-type halides in synthesis presents severe mechanistic challenges. The massive steric bulk of the adjacent quaternary carbon effectively shields the σ∗ antibonding orbital of the C–I bond, rendering standard bimolecular nucleophilic substitution ( SN2 ) exceptionally slow[2]. This guide details the mechanistic causality behind its reactivity and provides self-validating protocols for successful alkylation.

Mechanistic Insights & Reaction Causality

To successfully utilize 1-iodo-2-methoxy-2-methylpropane, scientists must navigate a complex mechanistic landscape:

-

The E2 Advantage (No β -Hydrogens): Unlike secondary or tertiary alkyl halides, 1-iodo-2-methoxy-2-methylpropane possesses a quaternary β -carbon. The complete absence of β -hydrogens makes E2 elimination chemically impossible[3]. This critical structural feature allows researchers to use extremely strong bases and high temperatures to force the SN2 reaction without losing the substrate to alkene byproducts.

-

The SN1 Rearrangement Risk: Attempting to accelerate the reaction using Lewis acids or silver salts (e.g., AgOTf ) promotes an SN1 pathway[4]. However, the transient primary carbocation will undergo a rapid 1,2-methyl shift to form a highly stable tertiary oxocarbenium ion, leading to rearranged side products rather than the desired target[4].

-

Single Electron Transfer (SET) & Cross-Coupling: Because SN2 is kinetically disfavored, alternative pathways such as SET (using radical anions) or the insertion of elemental zinc to form an organozinc nucleophile (Negishi coupling) often provide superior yields for neopentyl systems[5][6].

Mechanistic divergence of neopentyl iodides under various alkylation conditions.

Quantitative Data: Pathway Optimization

The following table summarizes the causal relationship between reaction conditions and expected outcomes when using 1-iodo-2-methoxy-2-methylpropane.

| Reaction Pathway | Reagents / Conditions | Dominant Mechanism | Expected Outcome | Causality / Rationale |

| Standard Alkylation | K2CO3 , Acetone, 60 °C | SN2 | < 5% Yield (Recovery of SM) | Insufficient thermal energy to overcome neopentyl steric shielding[2]. |